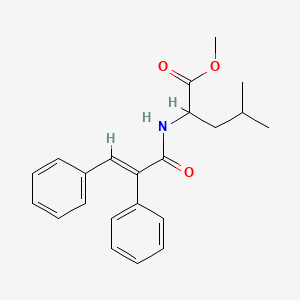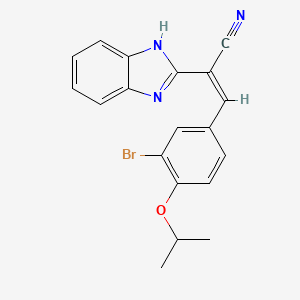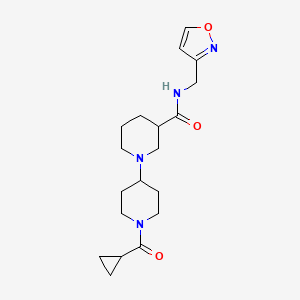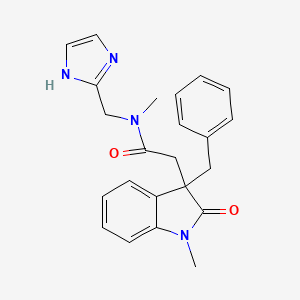
methyl N-(2,3-diphenylacryloyl)leucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2,3-diphenylacryloyl)leucinate, also known as MDPL, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDPL is a derivative of leucine, an essential amino acid, and has been synthesized through various methods.
Applications De Recherche Scientifique
Methyl N-(2,3-diphenylacryloyl)leucinate has been investigated for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been investigated for its potential anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of methyl N-(2,3-diphenylacryloyl)leucinate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl N-(2,3-diphenylacryloyl)leucinate is its high purity and yield, which makes it easy to obtain for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Orientations Futures
There are several potential future directions for methyl N-(2,3-diphenylacryloyl)leucinate research. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop targeted therapies based on this understanding.
Conclusion:
This compound is a promising compound with potential therapeutic applications in the field of cancer research. Its high purity and yield make it easy to obtain for laboratory experiments, and its minimal toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to develop targeted therapies based on this understanding.
Méthodes De Synthèse
Methyl N-(2,3-diphenylacryloyl)leucinate can be synthesized through a variety of methods, including the reaction of N-methyl leucine with 2,3-diphenylacryloyl chloride in the presence of a base. Another method involves the reaction of N-methyl leucine with 2,3-diphenylacrylonitrile in the presence of a reducing agent. Both methods yield this compound in high purity and yield.
Propriétés
IUPAC Name |
methyl 2-[[(E)-2,3-diphenylprop-2-enoyl]amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-16(2)14-20(22(25)26-3)23-21(24)19(18-12-8-5-9-13-18)15-17-10-6-4-7-11-17/h4-13,15-16,20H,14H2,1-3H3,(H,23,24)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPOLWPSUXQIKM-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)OC)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide](/img/structure/B5364980.png)


![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5365000.png)

![4-(4-allyl-1-piperazinyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5365017.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5365019.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5365045.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)

![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)
![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)